Phaseoloidin
Overview
Description
Phaseoloidin is a homogentisic acid glucoside found in Nicotiana attenuata trichomes . It contributes to the plant’s resistance against lepidopteran herbivores . It was originally reported from the seeds of Entada phaseoloides and is the first of its kind found in a Solanaceous plant .
Synthesis Analysis
Phaseoloidin is likely synthesized in the trichomes . It is a glucoside of homogentisic acid, derived from phenylalanine or tyrosine via 4-hydroxyphenylpyruvate dioxygenase .Molecular Structure Analysis
The molecular formula of Phaseoloidin is C14H18O9 . Its average mass is 330.287 Da and its monoisotopic mass is 330.095093 Da .Chemical Reactions Analysis
Phaseoloidin and entadamide A-β-d-glucopyranoside are metabolized into their respective aglycones during the incubation process .Physical And Chemical Properties Analysis
Phaseoloidin has a density of 1.6±0.1 g/cm3, a boiling point of 669.2±55.0 °C at 760 mmHg, and a flash point of 251.8±25.0 °C . It has 9 H bond acceptors, 6 H bond donors, and 5 freely rotating bonds .Scientific Research Applications
Specific Scientific Field
Summary of the Application
Phaseoloidin, a homogentisic acid glucoside found in Nicotiana Attenuata trichomes, contributes to the plant’s resistance against lepidopteran herbivores .
Methods of Application or Experimental Procedures
1H NMR studies were conducted on intact individual trichomes located on the leaf surface of Nicotiana attenuata . Artificial diet feeding bioassays with Manduca sexta and Spodoptera littoralis larvae, two important herbivores of N. attenuata, were used to reveal the effects of phaseoloidin .
Results or Outcomes
The ingestion of phaseoloidin negatively influenced caterpillar performance. This effect was more pronounced for the generalist, S. littoralis, than for the specialists, M. sexta .
Intestinal Bacterial Metabolism
Specific Scientific Field
Summary of the Application
Phaseoloidin is one of the major components isolated from Entadae Semen and is used to investigate the metabolic processes when incubated with human fecal microflora in vitro .
Methods of Application or Experimental Procedures
Phaseoloidin, along with entadamide A-β-d-glucopyranoside and entadamide A, were isolated from Entadae Semen and then incubated with human fecal microflora in vitro . The metabolites were analyzed with high-performance liquid chromatography (HPLC) .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c15-5-9-11(19)12(20)13(21)14(23-9)22-8-2-1-7(16)3-6(8)4-10(17)18/h1-3,9,11-16,19-21H,4-5H2,(H,17,18)/t9-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFYXXNAFZRZAM-RGCYKPLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347824 | |
Record name | [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phaseoloidin | |
CAS RN |
118555-82-1 | |
Record name | [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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